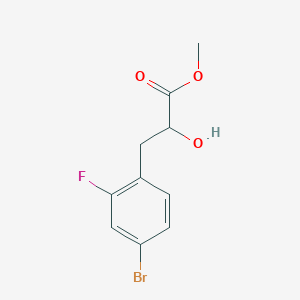
Methyl 3-(4-bromo-2-fluorophenyl)-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-bromo-2-fluorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, along with a hydroxypropanoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-2-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-bromo-2-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-bromo-2-fluorophenyl)-2-hydroxypropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 3-(4-azido-2-fluorophenyl)-2-hydroxypropanoate or 3-(4-thio-2-fluorophenyl)-2-hydroxypropanoate.
Oxidation: Formation of Methyl 3-(4-bromo-2-fluorophenyl)-2-oxopropanoate.
Reduction: Formation of 3-(4-bromo-2-fluorophenyl)-2-hydroxypropanol.
Aplicaciones Científicas De Investigación
Methyl 3-(4-bromo-2-fluorophenyl)-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-bromo-2-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms enhances its ability to form strong interactions with enzymes and receptors. The hydroxypropanoate group allows for hydrogen bonding, which can stabilize the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(4-bromo-3-fluorophenyl)acetate: Similar in structure but differs in the position of the fluorine atom and the presence of an acetate group instead of a hydroxypropanoate group.
Methyl 2-(4-bromo-2-fluorophenyl)acetate: Similar in structure but lacks the hydroxy group on the propanoate chain.
Uniqueness
Methyl 3-(4-bromo-2-fluorophenyl)-2-hydroxypropanoate is unique due to the specific arrangement of the bromine and fluorine atoms on the phenyl ring and the presence of a hydroxypropanoate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H10BrFO3 |
|---|---|
Peso molecular |
277.09 g/mol |
Nombre IUPAC |
methyl 3-(4-bromo-2-fluorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10BrFO3/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9,13H,4H2,1H3 |
Clave InChI |
ADXLXXMRYVUQCI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=C(C=C(C=C1)Br)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















